molecular formula C10H14ClN B178193 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride CAS No. 17379-01-0

2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride

Cat. No. B178193
CAS RN: 17379-01-0
M. Wt: 183.68 g/mol
InChI Key: ZTUGICZMQIRBNP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine involves the use of 1,2-phenylenebis (ethane-2,1-diyl) diMethanesulfonate . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine is C10H13N . More details about the molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

2,3,4,5-Tetrahydro-1H-benzo[D]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease . More details about the chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include a boiling point of 110-120℃ (11 Torr), a density of 0.981±0.06 g/cm3 (20 ºC 760 Torr), a refractive index of 1.565 (589.3 nm 20℃), and a flash point of 114.9±14.2℃ .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Diffraction: The compounds 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, derived from 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride, have been synthesized and analyzed using X-ray powder diffraction, revealing distinct crystallization patterns and unit-cell parameters for these compounds (Macías, Henao, Acosta, & Palma, 2011).

Novel Derivatives and Therapeutic Potential

  • Druglike Selective Inhibitors: A class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been designed, synthesized, and evaluated as selective inhibitors of human neuronal nitric oxide synthase, with potential therapeutic application in neuropathic pain treatment (Annedi et al., 2012).

Advances in Chemical Synthesis

  • Sulfamoyl-Substituted Derivatives: The sulfochlorination of 2‐oxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine led to the regioselective formation of 7‐chlorosulfonyl derivatives, demonstrating an approach amenable to the combinatorial production of therapeutically promising compounds (Dorogov et al., 2006).

Molecular and Structural Studies

  • Benzazepine Derivatives and Supramolecular Structures: Studies on benzazepine derivatives, including this compound, have revealed insights into their molecular and supramolecular structures, contributing to a deeper understanding of their chemical properties and potential applications (Guerrero et al., 2014; Guerrero et al., 2019).

Chemical Libraries and Combinatorial Chemistry

  • Solid-Phase Synthesis for Drug Discovery: A solid-phase strategy was developed for the synthesis of benzazepine derivatives, exemplified by a pilot library of di- and trisubstituted benzazepines, highlighting the potential of this compound in drug discovery and combinatorial chemistry (Boeglin, Bonnet, & Hibert, 2007).

Safety and Hazards

The safety and hazards associated with 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include the hazard statements H302+H312+H332-H314 . Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

Mechanism of Action

Target of Action

The primary target of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a significant role in regulating mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT2C receptor leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the enzyme phospholipase C .

Biochemical Pathways

The activation of the 5-HT2C receptor by this compound triggers the phosphoinositide/calcium pathway . This pathway involves the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including changes in gene expression and neuronal excitability .

Pharmacokinetics

It is known to have high gi absorption and is a p-gp substrate . More research is needed to fully understand its pharmacokinetic profile.

Result of Action

The activation of the 5-HT2C receptor by this compound can lead to various molecular and cellular effects, depending on the specific cell type and physiological context. These effects may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and pH . Furthermore, its action can be modulated by the presence of other signaling molecules and by the specific cellular and tissue context. More research is needed to fully understand how these and other environmental factors influence the action of this compound.

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-4-10-6-8-11-7-5-9(10)3-1;/h1-4,11H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUGICZMQIRBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589266
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17379-01-0
Record name 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 1,5-dihydro-benzo[d]azepine-2,4-dione (9.3 g) in toluene (250 ml) borane-methylsulfide complex (20 ml) was added dropwise under nitrogen atmosphere, then the mixture was heated at reflux for 4 h. MeOH (20 ml) was added dropwise and the mixture refluxed for additional 1 h, then cooled to room temperature. A 10% solution of anidrous HCl in ethyl ether (50 ml) was added and the solid precipitate was filtered off, washed with ethyl ether and desiccated under reduced pressure to afford the title compound as a white solid (7.6 g, 78% yield).
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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